3-Nitro-5,6,7,8-tetrahydroquinoline

Catalog No.
S729075
CAS No.
84531-35-1
M.F
C9H10N2O2
M. Wt
178.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitro-5,6,7,8-tetrahydroquinoline

CAS Number

84531-35-1

Product Name

3-Nitro-5,6,7,8-tetrahydroquinoline

IUPAC Name

3-nitro-5,6,7,8-tetrahydroquinoline

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

InChI

InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2

InChI Key

HBFBJEXFVBHLIC-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-]

Synthetic Intermediate

3-Nitro-5,6,7,8-tetrahydroquinoline (3-NTHQ) is primarily used as a building block or intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, containing a nitro group and a tetrahydroquinoline core, makes it a versatile starting material for diverse target molecules. Studies have shown its application in the synthesis of:

  • Anticonvulsant agents: 3-NTHQ serves as a precursor for the synthesis of novel anticonvulsant agents with potential therapeutic benefits for epilepsy treatment [].
  • Antitumor agents: Research explores the use of 3-NTHQ derivatives as potential antitumor agents due to their ability to target specific cancer cell pathways [].
  • Dopamine receptor ligands: 3-NTHQ can be modified to create dopamine receptor ligands, which are molecules that interact with dopamine receptors in the brain and hold potential for applications in treating neurological disorders like Parkinson's disease [].

Research on Biological Activity

While the primary application of 3-NTHQ lies in its use as a synthetic intermediate, some scientific research explores its direct biological activity. Studies have investigated its potential:

  • Antimicrobial properties: Some studies suggest that 3-NTHQ and its derivatives might possess antimicrobial properties against certain bacterial and fungal strains []. However, further research is needed to confirm these findings and understand the underlying mechanisms.
  • Antioxidant activity: Limited research suggests that 3-NTHQ might exhibit some antioxidant activity, potentially offering protection against cell damage caused by free radicals []. However, more studies are needed to validate this potential benefit.

3-Nitro-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound characterized by a fused ring structure that includes a nitrogen atom. Its molecular formula is C9H10N2O2C_9H_{10}N_2O_2, and it has a molecular weight of approximately 178.19 g/mol. The compound features a nitro group (-NO₂) at the 3-position of the tetrahydroquinoline framework, which influences its chemical reactivity and biological activity. The presence of the tetrahydroquinoline moiety contributes to its potential applications in medicinal chemistry and as a building block for various organic syntheses.

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The nitrogen atom in the quinoline ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents through nitration, halogenation, or alkylation .
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation .
  • Oxidation: The tetrahydroquinoline structure can be oxidized back to quinoline derivatives using oxidizing agents such as potassium permanganate .
  • Functional Group Reactions: If other functional groups are present, they can undergo specific reactions like acylation or alkylation depending on their nature .

3-Nitro-5,6,7,8-tetrahydroquinoline exhibits notable biological activities. It has been studied for its potential anti-inflammatory properties and its role as an antagonist of the complement C5a receptor. This receptor is implicated in various inflammatory diseases, making compounds like 3-nitro-5,6,7,8-tetrahydroquinoline of interest for therapeutic development . Additionally, the compound's structural characteristics suggest it may interact with various biological targets due to its ability to form hydrogen bonds and its lipophilicity.

Several synthesis methods have been documented for producing 3-nitro-5,6,7,8-tetrahydroquinoline:

  • Catalytic Hydrogenation: The synthesis involves the hydrogenation of quinoline derivatives in the presence of palladium catalysts under specific conditions .
  • Nitration of Tetrahydroquinoline: Starting from 5,6,7,8-tetrahydroquinoline, nitration can be performed using nitric acid to introduce the nitro group at the desired position .
  • Cyclization Reactions: Various cyclization methods can also yield this compound from simpler precursors through multi-step synthetic pathways .

3-Nitro-5,6,7,8-tetrahydroquinoline has several applications:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting inflammatory diseases and other conditions related to complement system dysregulation.
  • Chemical Synthesis: As a versatile building block in organic synthesis, it can be used to create more complex molecules with potential therapeutic effects.
  • Research Tool: It serves as a model compound in studies investigating receptor interactions and drug design strategies.

Interaction studies involving 3-nitro-5,6,7,8-tetrahydroquinoline focus on its binding affinity and efficacy against biological targets such as receptors involved in inflammation. Research indicates that modifications on the tetrahydroquinoline scaffold can significantly affect its interaction profile with C5a receptors and other protein targets. These studies are crucial for understanding how structural changes influence pharmacological activity and optimizing lead compounds for therapeutic use .

Several compounds share structural similarities with 3-nitro-5,6,7,8-tetrahydroquinoline. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
5,6,7,8-TetrahydroquinolineBase structure without nitro groupServes as a precursor for various derivatives
4-Nitro-5,6,7,8-tetrahydroquinolineNitro group at position 4Different biological activity profile
2-Methyl-5,6,7,8-tetrahydroquinolineMethyl substitution at position 2Alters lipophilicity and receptor interactions
N-Methyl-5,6,7,8-tetrahydroquinolineMethylated nitrogenPotentially different pharmacokinetics
2-Chloro-3-nitro-5,6,7,8-tetrahydroquinolineChloro substitution at position 2May exhibit different reactivity patterns

The unique presence of the nitro group at the 3-position in 3-nitro-5,6,7,8-tetrahydroquinoline differentiates it from these similar compounds by potentially enhancing its reactivity and biological activity compared to others lacking this functional group.

XLogP3

1.9

Wikipedia

3-nitro-5,6,7,8-tetrahydroquinoline

Dates

Modify: 2023-08-15

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